molecular formula C21H28N4O4 B2405591 N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898455-92-0

N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2405591
CAS No.: 898455-92-0
M. Wt: 400.479
InChI Key: UZNCCDGAWAXQCH-UHFFFAOYSA-N
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Description

N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

One study reports on quinolone antimicrobial agents substituted with morpholines, revealing a novel series of 7-substituted 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. These compounds, particularly one denoted as 28 (Y-26611), exhibited potent antibacterial activity against Gram-positive bacteria, with equipotent Gram-negative activity compared to norfloxacin and ofloxacin. Additionally, compound 28 showed excellent therapeutic efficacy in mouse systemic infection models, highlighting its potential as a novel quinolone with reduced neurotoxic excitatory adverse reactions (Araki et al., 1993).

Anti-Corrosion Performance

Another study focused on the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in acidic medium. Compounds, including 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol (HM1), demonstrated high inhibition efficiencies, up to 90%, in protecting mild steel against corrosion. The study suggests these compounds adhere to the metal surface via spontaneous chemical-physical adsorptions, underlining the correlation between electronic properties and inhibition efficacies (Douche et al., 2020).

GABAA/Benzodiazepine Receptor Activity

Research on imidazo[1,5-a]quinoxaline amides and carbamates, including those with morpholine substitutions, shows a range of efficacies at the GABAA/benzodiazepine receptor. These compounds bind with high affinity to the receptor, exhibiting diverse intrinsic activities, which could be leveraged for designing new therapeutics with specific receptor modulating properties (Tenbrink et al., 1994).

Psychopharmacological Activity

A study on quinolin-2-one derivatives, including morpholinopropanoyl substitutions, evaluated these compounds for their antidepressant activity. Among the synthesized compounds, one specifically exhibited potent antidepressant effects, underscoring the potential of these derivatives in psychopharmacological applications (Emmie de et al., 2019).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c26-18-5-4-16-14-17(13-15-3-1-8-25(18)19(15)16)23-21(28)20(27)22-6-2-7-24-9-11-29-12-10-24/h13-14H,1-12H2,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNCCDGAWAXQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCOCC4)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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